molecular formula C9H13FN2O2 B12887520 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B12887520
M. Wt: 200.21 g/mol
InChI Key: HDIJKNARWDANBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a fluorinated hydrazine derivative with a suitable β-keto ester can lead to the formation of the desired pyrazole ring. The reaction conditions often involve heating the mixture in the presence of a catalyst, such as acetic acid, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is unique due to the specific combination of a fluorine atom and a pentyl group. This combination enhances its chemical stability and reactivity, making it a valuable compound for various research applications .

Biological Activity

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Structural Characteristics

The molecular formula of this compound is C11H14FN2O2C_{11}H_{14}FN_2O_2 with a molecular weight of approximately 182.22 g/mol. The compound features a pyrazole ring, a carboxylic acid group, and a pentyl side chain with a fluorine atom at the fourth position. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a candidate for various applications in drug development and agricultural chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can exhibit strong binding affinities through hydrogen bonding and hydrophobic interactions with target proteins. These interactions are crucial for understanding the compound's mechanism of action in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to inhibit various cancer cell lines through different mechanisms:

  • Cell Line Inhibition : Compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). For example, derivatives of pyrazole showed IC50 values ranging from 0.01 µM to 0.39 µM against these cell lines .
CompoundCell LineIC50 (µM)
Compound AMCF70.01
Compound BNCI-H4600.03
Compound CHepG20.39

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods that allow for modifications to enhance its properties. Various derivatives have been synthesized and tested for improved biological activities, indicating the potential for creating more potent analogs .

Case Studies and Research Findings

Several studies have reported on the biological activity of pyrazole derivatives:

  • Study on Anticancer Efficacy : A study by Li et al. demonstrated that certain pyrazole derivatives exhibited significant inhibition of Aurora-A kinase, which is crucial for cancer cell proliferation. The most potent compound showed an IC50 value as low as 0.16 µM against this target .
  • Screening Against Multiple Cell Lines : Another research effort screened various pyrazole compounds against multiple cancer cell lines, revealing that some derivatives had IC50 values comparable to established chemotherapeutics, suggesting their potential as new anticancer agents .

Properties

Molecular Formula

C9H13FN2O2

Molecular Weight

200.21 g/mol

IUPAC Name

4-fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H13FN2O2/c1-2-3-4-5-6-7(10)8(9(13)14)12-11-6/h2-5H2,1H3,(H,11,12)(H,13,14)

InChI Key

HDIJKNARWDANBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=NN1)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.